Product packaging for Methyl 4-amino-2-cyanobenzoate(Cat. No.:CAS No. 1628431-65-1)

Methyl 4-amino-2-cyanobenzoate

Cat. No.: B1424226
CAS No.: 1628431-65-1
M. Wt: 176.17 g/mol
InChI Key: NUXNORSXWRMRPH-UHFFFAOYSA-N
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Description

Significance of Aminocyanobenzoate Scaffolds in Modern Chemistry

The aminocyanobenzoate scaffold, the core structure of Methyl 4-amino-2-cyanobenzoate, is a privileged motif in medicinal chemistry and materials science. smolecule.com Scaffolds are core molecular frameworks that provide a platform for the spatial arrangement of functional groups, influencing how a molecule interacts with biological targets or assembles into larger structures. sigmaaldrich.com The aminobenzoate framework, in its various isomeric forms, is a building block for a wide array of microbial natural products and synthetic compounds. nih.gov

The presence of both an amino group, a hydrogen bond donor and a basic site, and a cyano group, a strong electron-withdrawing group, on a benzoic acid derivative creates a molecule with a unique electronic profile and diverse reactive potential. libretexts.org This dual functionality makes aminocyanobenzoate scaffolds valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds like quinazolines and benzodiazepines, which are themselves important pharmacophores. core.ac.uk The ability to modify the amino, cyano, and carboxylic acid functionalities independently allows for the generation of diverse chemical libraries for drug discovery and materials science applications. researchgate.net

Overview of Functional Group Interactions in this compound

The chemical behavior of this compound is dictated by the electronic and steric interplay of its three functional groups: the amino (-NH₂), cyano (-C≡N), and methyl ester (-COOCH₃) groups.

The amino group at position 4 is a strong electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring. libretexts.org This activating effect is most pronounced at the ortho and para positions relative to the amino group.

Conversely, the cyano group at position 2 is a potent electron-withdrawing group, both through induction and resonance. smolecule.com This deactivating nature reduces the electron density of the aromatic ring. The positioning of the electron-donating amino group para to the electron-withdrawing cyano group creates a "push-pull" system, which can significantly influence the molecule's spectroscopic properties and reactivity.

The methyl ester group at position 1 is also electron-withdrawing, though less so than the cyano group. Its presence, ortho to the cyano group, introduces steric hindrance that can influence the reactivity of the adjacent functional groups. The ester itself is a site for nucleophilic attack, allowing for its hydrolysis to the corresponding carboxylic acid or transesterification. acs.org

The combination of these functional groups allows for a range of chemical transformations. The amino group can undergo acylation, alkylation, or diazotization reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. smolecule.com The ester can be hydrolyzed or converted to an amide. acs.org The aromatic ring itself can undergo electrophilic substitution, with the regioselectivity being a complex function of the directing effects of all three substituents.

Historical Context of Related Benzoic Acid Derivatives in Research

The study of substituted benzoic acid derivatives has a rich history, deeply intertwined with the development of modern organic chemistry and pharmaceuticals. p-Aminobenzoic acid (PABA), a structural parent of this compound, has been known since at least 1863. acs.org Initially investigated for its role in the synthesis of azo dyes, PABA's biological significance as a precursor for folic acid biosynthesis in bacteria was later uncovered. nih.govacs.org This discovery led to the development of sulfonamide antibiotics, which act by inhibiting the enzyme that incorporates PABA into folic acid.

The exploration of aminobenzoic acid derivatives expanded significantly throughout the 20th century. Researchers systematically modified the basic PABA structure to create a vast number of analogs for pharmaceutical applications. researchgate.net This led to the discovery of local anesthetics like procaine (B135) (Novocain) and benzocaine, which are esters of substituted aminobenzoic acids. editorum.ru These historical investigations into the structure-activity relationships of aminobenzoic acid derivatives laid the groundwork for the use of these scaffolds in modern drug discovery. researchgate.net

The introduction of the cyano group onto the benzoic acid ring is a more recent development, driven by the need for versatile synthetic intermediates. Cyanobenzoic acids and their esters are valuable precursors in the synthesis of a variety of functional materials and pharmaceuticals due to the reactivity of the cyano group. chemicalbook.com The combination of the well-established aminobenzoic acid scaffold with the synthetic utility of the cyano group, as seen in this compound, represents a convergence of historical and modern chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1424226 Methyl 4-amino-2-cyanobenzoate CAS No. 1628431-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNORSXWRMRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256886
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628431-65-1
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628431-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Amino 2 Cyanobenzoate and Its Derivatives

Established Synthetic Routes to Substituted Benzoic Acid Esters

The synthesis of substituted benzoic acid esters, such as Methyl 4-amino-2-cyanobenzoate, is fundamentally based on a toolkit of reliable organic reactions. These methods involve the formation of the ester group and the introduction and modification of other substituents on the aromatic ring, namely the amino and cyano groups.

Esterification Reactions of Amino- and Cyanobenzoic Acids

The final step in the synthesis of many benzoate esters is the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For substrates containing a basic amino group, such as 4-aminobenzoic acid, a stoichiometric amount of acid catalyst is required because the basic group will neutralize some of the catalyst. researchgate.net The synthesis of methyl 4-aminobenzoate (B8803810), a related compound, is commonly achieved through the Fischer esterification of 4-aminobenzoic acid with methanol and a sulfuric acid catalyst. sciencemadness.org Similarly, 4-cyanobenzoic acid can be esterified using methanol in the presence of an acid catalyst to yield methyl 4-cyanobenzoate. chemicalbook.com Solid acid catalysts, which are recoverable and reusable, are also being developed as an alternative to common mineral acids for ester synthesis. mdpi.com

Esterification Method Reactants Catalyst Key Features
Fischer-Speier EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄, HCl)Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com
Solid Acid CatalysisCarboxylic Acid, AlcoholSolid Acid (e.g., Zirconium-based)Catalyst is recoverable and reusable. mdpi.com

Nitrile Group Introduction Strategies

The nitrile, or cyano (-C≡N), functional group is a key feature of the target molecule. fiveable.me Aromatic nitriles can be synthesized through various methods. fiveable.me One of the most common and established methods is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group. wikipedia.org

Other methods for introducing a nitrile group onto an aromatic ring include:

Nucleophilic Substitution: The reaction of an aryl halide with a cyanide salt, often catalyzed by a transition metal like copper or palladium. fiveable.me

Dehydration of Amides: Primary amides can be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to form nitriles. wikipedia.org

From Aldehydes: Aromatic aldehydes can be converted to nitriles through the formation of an oxime followed by dehydration. wikipedia.org A process for producing methyl 4-cyanobenzoate from methyl 4-hydroxyiminobenzoate using a dehydrating agent has been reported. google.com

These strategies provide a versatile set of options for incorporating the cyano group, with the choice of method often depending on the available starting materials and the other functional groups present in the molecule. researchgate.netchemguide.co.uk

Amino Group Introduction and Modification Techniques

The amino group (-NH₂) is a primary amine functional group consisting of a nitrogen atom bonded to two hydrogen atoms. iloencyclopaedia.orglabxchange.orgchemistrytalk.org It significantly influences the chemical properties of the aromatic ring. The most prevalent method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. labxchange.orgchemistrytalk.org

The synthesis typically involves two steps:

Nitration: The aromatic ring is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Reduction: The nitro group is then reduced to an amino group. This can be achieved using various reducing agents, such as metal catalysts (e.g., platinum, palladium, or nickel) with hydrogen gas, or metals like iron, zinc, or tin in the presence of an acid. labxchange.orgchemistrytalk.org

Alternative methods for introducing amino groups include direct amination reactions, though these are often less selective. For instance, amination of aromatic compounds can be achieved using reagents like hydroxylamine-O-sulfonic acid or hydrogen azide in the presence of a strong acid.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a carefully planned multi-step sequence to ensure the correct arrangement of the three different functional groups on the benzene (B151609) ring. The regiochemistry of each reaction step is critical.

Multi-Step Synthetic Sequences from Precursors

A plausible synthetic route to this compound would start from a commercially available, appropriately substituted benzene derivative. The order of introduction of the functional groups is crucial due to their directing effects in electrophilic aromatic substitution reactions.

A potential multi-step synthesis could be envisioned starting from 4-amino-2-methylbenzoic acid or a related precursor. The sequence would involve:

Protection of the Amino Group: The highly activating and reactive amino group would likely need to be protected, for example, by acetylation to form an amide. This prevents unwanted side reactions and moderates the directing effect.

Conversion to Nitrile: The methyl group at the 2-position could be converted to a nitrile. This can be a challenging transformation. A common route involves bromination of the methyl group to a bromomethyl group, followed by nucleophilic substitution with a cyanide salt.

Esterification: The carboxylic acid group is then esterified to the methyl ester, likely via the Fischer esterification method as described previously.

Deprotection: Finally, the protecting group on the nitrogen is removed to reveal the free amino group of the target molecule.

An alternative approach could start from a phthalonitrile derivative, where one nitrile group is selectively hydrolyzed to a cyanobenzamide, which can then be converted to the cyanobenzoic acid or ester. googleapis.com The amino group would need to be introduced at a suitable stage, for example, by reduction of a nitro group that was present on the starting material or introduced during the synthesis.

Synthetic Stage Reaction Type Purpose
1ProtectionProtect the reactive amino group to prevent side reactions.
2Functional Group TransformationConvert a precursor group (e.g., methyl) into the target nitrile group.
3EsterificationConvert the carboxylic acid to the desired methyl ester. masterorganicchemistry.com
4DeprotectionRemove the protecting group to yield the final product.

Stereoselective and Regioselective Synthesis Approaches

While stereoselectivity , which deals with the three-dimensional arrangement of atoms, is not a primary concern for the achiral structure of this compound itself, it can become important in the synthesis of its chiral derivatives. escholarship.orgnih.gov

Regioselectivity , however, is of paramount importance in the synthesis of this compound. wipo.int It refers to the control of the position at which functional groups are introduced onto the aromatic ring. The directing effects of the substituents play a critical role.

The amino group (-NH₂) is a strongly activating ortho-, para-director.

The cyano group (-CN) is a deactivating meta-director.

The carboxylic acid/ester group (-COOH/-COOR) is also a deactivating meta-director.

A successful synthesis must navigate these competing directing effects. For example, if starting with 4-aminobenzoic acid, introducing a cyano group would be challenging to direct to the 2-position. Electrophilic cyanation is not a standard reaction, and other strategies would be needed. A more viable strategy often involves starting with a precursor that already has substituents in the desired relative positions or using reactions that are not governed by the typical rules of electrophilic aromatic substitution, such as directed ortho-metalation or nucleophilic aromatic substitution. nih.gov The synthesis of specifically substituted carbazoles, for instance, demonstrates how complex substitution patterns can be achieved with complete control of regiochemistry through modern synthetic methods. nsf.gov

Green Chemistry Principles in Synthesis Optimization

The synthesis of this compound can be optimized by incorporating green chemistry principles to enhance sustainability and reduce environmental impact. Key areas of focus include the use of safer solvents, minimization of waste, and the utilization of catalytic rather than stoichiometric reagents.

One of the primary considerations in green synthesis is the choice of solvent. Traditional solvents used in reactions such as the Sandmeyer reaction can be hazardous. The development of greener solvent alternatives is an active area of research. For instance, the use of water as a solvent in palladium-catalyzed cyanation reactions has been reported for various aryl halides, offering a safer and more environmentally benign option. organic-chemistry.org Additionally, ionic liquids and deep eutectic solvents are being explored as recyclable and less volatile reaction media. sigmaaldrich.com

Waste reduction, a core tenet of green chemistry, can be addressed by designing synthetic routes with high atom economy. Catalytic methods, such as palladium-catalyzed cyanation, are inherently more atom-economical than classical methods that require stoichiometric amounts of reagents. nih.govrsc.org The use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), further contributes to a greener process by avoiding highly toxic reagents like copper(I) cyanide. nih.gov

Energy efficiency is another important aspect. Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption compared to conventional heating methods.

Derivatization Strategies of this compound

The presence of three distinct functional groups—amino, cyano, and methyl ester—on the aromatic ring of this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of more complex molecules.

Modifications at the Amino Group

The primary amino group is a versatile handle for various chemical transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of functional groups or to protect the amino group during subsequent reactions.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction can be controlled to yield mono- or di-alkylated products.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of substituents through Sandmeyer or related reactions, although this would remove the original amino functionality. wikipedia.orgorganic-chemistry.orgbyjus.com

ReagentProduct Type
Acyl chloride/anhydrideAmide
Alkyl halideMono- or Di-alkylamine
Nitrous acidDiazonium salt

Reactions Involving the Cyano Moiety

The cyano group can undergo several important transformations. fiveable.mechemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org This would transform this compound into a dicarboxylic acid derivative.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orggoogle.com This provides a route to molecules containing two amino groups at different positions.

Addition of Grignard Reagents: Grignard reagents can add to the carbon-nitrogen triple bond of the nitrile to form, after hydrolysis, a ketone. chemistrysteps.com

Reagent/ConditionProduct Type
Acid/Base, HeatCarboxylic acid
LiAlH4 or H2/catalystPrimary amine
Grignard reagent, then H3O+Ketone

Ester Group Transformations

The methyl ester group can also be modified through several reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. googleapis.com This reaction is often a preliminary step for further derivatization of the carboxyl group.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reaction with a different alcohol in the presence of an acid or base catalyst. googleapis.com This allows for the modification of the ester group to alter properties such as solubility or reactivity.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than the acylation of an amine with an acyl chloride but can be a useful method for forming amide bonds.

Reagent/ConditionProduct Type
Acid/Base, HeatCarboxylic acid
Alcohol, Acid/Base catalystDifferent ester
Amine, HeatAmide

Catalytic Systems in Aminocyanobenzoate Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of aminocyanobenzoates, offering advantages in terms of yield, purity, and environmental impact over stoichiometric methods.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly important in the synthesis of substituted aromatic compounds.

Palladium-Catalyzed Cyanation: A prominent example of homogeneous catalysis in the synthesis of compounds like this compound is palladium-catalyzed cyanation. This reaction typically involves the cross-coupling of an aryl halide (e.g., methyl 4-amino-2-bromobenzoate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.govrsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

A variety of palladium precatalysts and ligands can be employed, and the choice of the catalytic system is crucial for achieving high yields and good functional group tolerance. For instance, the use of palladacycle precatalysts has been shown to be effective in preventing catalyst poisoning by the cyanide source, allowing for low catalyst loadings and fast reaction times. nih.gov The use of specific phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can also enhance the efficiency of the cyanation of aryl chlorides and bromides. acs.org

The reaction conditions, including the choice of solvent and base, are also critical. For example, using a mixture of acetonitrile and water as the solvent can enhance the solubility of certain cyanide sources like K4[Fe(CN)6]. organic-chemistry.org

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for the synthesis of aromatic nitriles, key precursors to this compound, has been a significant area of research. These catalysts offer advantages such as ease of separation, reusability, and potential for continuous flow processes. While specific literature on the direct heterogeneous catalytic synthesis of this compound is limited, broader research into cyanation reactions on aromatic rings provides valuable insights into potential synthetic routes.

One promising approach involves the use of ruthenium-based heterogeneous catalysts for the cyanation of aromatic amines and arenes. For instance, starch-immobilized ruthenium trichloride has been investigated for the oxidative cyanation of tertiary amines, demonstrating the potential of supported metal catalysts in these transformations beilstein-journals.orgnih.gov. Another example is the use of a heterogeneous Ru/C catalyst for the oxidative cyanation of tertiary amines, utilizing a less toxic cyanide source beilstein-journals.org. Furthermore, Ru(III)-exchanged NaY zeolite has been employed for the 3-cyanation of indole, highlighting the utility of zeolites as catalyst supports beilstein-journals.org.

These methodologies, while not directly applied to this compound, lay the groundwork for future research. The development of heterogeneous catalysts for the selective cyanation of substituted aminobenzoates remains a key challenge. Future work may focus on designing catalysts with tailored active sites to achieve high regioselectivity and yield for the synthesis of complex aromatic nitriles like this compound.

Table 1: Examples of Heterogeneous Catalysts in Cyanation Reactions

Catalyst Substrate Type Cyanide Source Key Features Reference
Starch-immobilized RuCl₃ Tertiary amines NaCN Environmentally friendly support, recyclable catalyst beilstein-journals.orgnih.gov
Ru/C Tertiary amines Ethyl cyanoformate Use of a less toxic cyanide source beilstein-journals.org
Ru(III)-exchanged NaY zeolite Indoles K₄[Fe(CN)₆] High regioselectivity, reusable catalyst beilstein-journals.org
TiO₂-immobilized Ru(II) complex Tertiary amines NaCN Heterogeneous photoredox catalysis researchgate.net

Biocatalytic Approaches (e.g., chemoselective biotransformation of nitriles)

Biocatalytic methods offer a green and highly selective alternative for the synthesis and modification of aromatic nitriles. The chemoselective biotransformation of nitriles, particularly using nitrile hydratases, has shown significant promise for the synthesis of derivatives of this compound.

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of a nitrile group to the corresponding amide. This reaction is particularly useful as it can proceed under mild conditions and with high chemoselectivity, avoiding the often harsh conditions of chemical hydrolysis that can lead to the formation of the carboxylic acid as a byproduct nih.gov. The bacterium Rhodococcus rhodochrous is a well-known source of robust nitrile hydratases with a broad substrate scope nih.govnih.govcsir.co.za.

Detailed studies on the substrate specificity of nitrile hydratases from different strains of Rhodococcus rhodochrous have provided valuable insights into their potential for synthesizing derivatives of this compound. For example, the cobalt-containing nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 has been shown to effectively hydrolyze a range of aromatic nitriles. Of particular relevance is its activity on ortho-substituted benzonitriles. Research has shown that this enzyme can convert 2-aminobenzonitrile (B23959), a close structural analog to the cyano- and amino-substituted portion of this compound nih.gov. The presence of an electron-donating group, such as the amino group at the ortho position, was found to be tolerated by the enzyme nih.gov.

Similarly, the low-molecular-mass nitrile hydratase (L-NHase) from Rhodococcus rhodochrous J1 has demonstrated a preference for ortho-substituted aromatic nitriles over their para- and meta-isomers oup.com. This regioselectivity is a key advantage of biocatalytic approaches.

The application of these enzymes could be envisioned in a chemoenzymatic strategy for the synthesis of this compound derivatives. For instance, a dinitrile precursor could be selectively hydrolyzed at one of the nitrile groups to yield a cyano-amide, which could then be further chemically modified. The research in this area points towards the feasibility of using whole-cell biocatalysts or isolated enzymes for these selective transformations.

Table 2: Substrate Specificity of Nitrile Hydratase from Rhodococcus rhodochrous on Benzonitrile Derivatives

Substrate Enzyme Source Relative Activity (%) Product Reference
Benzonitrile R. rhodochrous J1 (L-NHase) 100 Benzamide oup.com
o-Chlorobenzonitrile R. rhodochrous J1 (L-NHase) 117 2-Chlorobenzamide oup.com
p-Chlorobenzonitrile R. rhodochrous J1 (L-NHase) 27 4-Chlorobenzamide oup.com
m-Chlorobenzonitrile R. rhodochrous J1 (L-NHase) 22 3-Chlorobenzamide oup.com
2-Aminobenzonitrile R. rhodochrous ATCC BAA-870 High Conversion 2-Aminobenzamide nih.gov
2-Hydroxybenzonitrile R. rhodochrous ATCC BAA-870 High Conversion 2-Hydroxybenzamide nih.gov

Reactivity and Mechanistic Investigations of Methyl 4 Amino 2 Cyanobenzoate

Mechanistic Pathways of Key Transformations

Detailed mechanistic pathways for key transformations involving Methyl 4-amino-2-cyanobenzoate have not been extensively elucidated in peer-reviewed literature. Understanding the precise step-by-step sequence of bond-breaking and bond-forming events for this specific molecule would require dedicated research employing advanced analytical and computational techniques.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. rsc.org For instance, DFT calculations have been successfully employed to investigate the reaction mechanisms of other aminobenzonitriles. Studies on the reaction of CO2 with 2-aminobenzonitrile (B23959) have utilized DFT to reveal that the reaction proceeds via carbonic acid, significantly lowering the activation barrier. rsc.org

A hypothetical computational study on a reaction involving this compound would likely involve the following steps:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Such studies could provide invaluable insights into the electronic effects of the amino, cyano, and methyl ester groups on the reactivity of the aromatic ring. However, at present, specific computational data for this compound is not available.

Isotopic labeling is an experimental technique used to trace the fate of atoms during a chemical reaction. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track its position in the products, thereby elucidating the reaction mechanism. wikipedia.org This method is particularly useful for distinguishing between different possible reaction pathways.

For example, in the study of nitrile chemistry, carbon-14 (B1195169) labeling has been instrumental in developing new methods for the isotopic labeling of aryl nitriles. iaea.org A hypothetical isotopic labeling study to investigate a reaction of this compound could involve:

Synthesizing the molecule with a ¹³C-labeled cyano group or a ¹⁵N-labeled amino group.

Performing the reaction of interest.

Analyzing the product distribution and the position of the isotopic label using techniques like Mass Spectrometry or NMR Spectroscopy.

This would provide definitive evidence for the involvement and transformation of these specific functional groups during the reaction. As with computational studies, there is no specific literature detailing isotopic labeling experiments performed on this compound.

Compatibility with Diverse Functional Groups (e.g., in Ritter reaction)

The compatibility of a substrate's functional groups with specific reaction conditions is a critical aspect of synthetic chemistry. The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source in the presence of a strong acid to form an N-alkyl amide, can be sensitive to the presence of other functional groups.

There is no specific information in the scientific literature regarding the compatibility of the amino and methyl ester groups of this compound under Ritter reaction conditions. Generally, aromatic amines can be protonated or oxidized under strongly acidic conditions, which might interfere with the desired reaction. The methyl ester group could potentially undergo hydrolysis under aqueous acidic conditions, although this is often slower than the main reaction.

To determine the compatibility of this compound in a Ritter reaction, a systematic experimental study would be required. This would involve reacting it with a suitable carbocation precursor and analyzing the product mixture for the desired amide, as well as any potential side-products arising from reactions of the amino or ester functionalities.

Applications in Advanced Organic Synthesis

Methyl 4-amino-2-cyanobenzoate as a Versatile Synthetic Intermediate

The strategic positioning of the nucleophilic amino group, the electrophilic and cyclization-prone cyano group, and the modifiable ester group makes this compound a versatile intermediate. Chemists can selectively target these sites to build intricate molecular frameworks, often with high regioselectivity and yield.

The ortho-amino-benzonitrile moiety within this compound is a classic precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Quinazolines and Quinazolinones: This scaffold is frequently used to construct quinazoline (B50416) derivatives. The reaction typically involves the condensation of the amino group with a one-carbon source (like formic acid or an orthoester) followed by cyclization involving the nitrile group. These quinazoline structures are of considerable interest due to their diverse biological properties. nih.gov For example, copper-catalyzed cascade reactions can be employed to synthesize 2-substituted quinazolines from related (2-aminophenyl)methanols and aldehydes. organic-chemistry.org Similarly, reactions of 2-aminobenzonitriles with orthoesters and boronic acids, catalyzed by palladium, yield 4-arylquinazolines. organic-chemistry.org The general reactivity pattern of the aminobenzonitrile core makes this compound a suitable substrate for analogous transformations leading to functionalized quinazolines. Quinazolinones, another important class, are also accessible from anthranilic acid derivatives through various condensation reactions. nih.govorganic-chemistry.org

Benzodiazepines: The synthesis of benzodiazepines, a critical class of psychoactive drugs, often involves the condensation of an ortho-phenylenediamine with a ketone or other suitable carbonyl compound. nih.gov While not a direct precursor in the most common benzodiazepine (B76468) syntheses, derivatives of this compound can be elaborated into intermediates suitable for constructing the seven-membered diazepine (B8756704) ring. dntb.gov.uaresearchgate.net For instance, the amino and cyano groups can be chemically modified to create the necessary functionalities for cyclization into the benzodiazepine core, which is a precursor for various fused-ring compounds like triazolo- and oxadiazolo-benzodiazepines. nih.gov

Heterocyclic SystemGeneral Synthetic ApproachKey Reaction Type
QuinazolinesReaction with single-carbon electrophiles (e.g., orthoesters, aldehydes)Condensation / Cyclization
BenzodiazepinesElaboration of the amino and cyano groups followed by cyclization with a two-carbon unitCyclocondensation

Beyond heterocycles, this compound serves as a foundational element for molecules bearing multiple, strategically placed functional groups. The distinct reactivity of each group allows for sequential, orthogonal chemical modifications. For instance, the amino group can be acylated or alkylated, the nitrile can be hydrolyzed to an amide or carboxylic acid or reduced to an amine, and the ester can be hydrolyzed or converted to an amide. This step-wise modification capability is crucial in the total synthesis of complex natural products and in the generation of libraries of compounds for drug discovery.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structure of this compound is well-suited for participation in MCRs. For example, the amino group can react with an aldehyde and a nucleophile in a Mannich-type reaction, or the ortho-amino-benzonitrile fragment can participate in palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion to form 4-amino-2-aryl(alkyl)quinazolines. organic-chemistry.org Such strategies allow for the rapid assembly of complex, drug-like molecules from simple and readily available starting materials.

Development of Novel Organic Reactions utilizing the Compound's Structure

The unique electronic and steric arrangement of the functional groups in this compound has inspired the development of new synthetic methodologies. Researchers have exploited the interplay between the electron-donating amino group and the electron-withdrawing cyano and ester groups to achieve novel transformations. These can include new cyclization cascades, transition-metal-catalyzed cross-coupling reactions that are regioselectively influenced by the existing substituents, and the development of domino reactions where a single event triggers a sequence of bond-forming transformations, all orchestrated by the inherent reactivity of this specific molecular scaffold.

Pharmacological and Biological Research Potential

Methyl 4-amino-2-cyanobenzoate as a Scaffold for Bioactive Compounds

The chemical structure of this compound makes it an attractive starting point for the design of bioactive molecules. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the methyl ester can be saponified or converted to amides. This chemical tractability allows for the systematic modification of the molecule to optimize its interaction with biological targets.

The design of drug candidates based on the this compound scaffold often involves a strategy of molecular hybridization, where the core structure is combined with other known pharmacophores to create novel compounds with enhanced or dual activities. For instance, the amino group can serve as an anchor for building more complex structures, such as indazoles, which are known for their broad spectrum of biological activities.

One notable application is in the synthesis of indazole derivatives, which have shown significant promise as anti-tumor agents. nih.govnih.gov The synthesis pathway can involve the use of related cyanobenzoic acids to create complex heterocyclic structures. For example, 4-cyanobenzoic acid has been used in the condensation synthesis of compounds like 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, highlighting how the cyano- and carboxyl- functionalities on the benzene (B151609) ring are key for building these larger, biologically active molecules. researchgate.net Similarly, esters of 4-(aminomethyl)benzoic acid are recognized as important intermediates in the synthesis of active pharmaceutical ingredients, underscoring the value of the aminobenzoate framework in drug development. google.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. These studies involve systematically altering the chemical structure of the derivatives and evaluating the impact of these changes on their biological activity.

For example, in the development of dual aromatase and sulfatase inhibitors for breast cancer, extensive SAR studies have been performed on related structures. nih.gov Modifications included relocating halogen atoms, introducing multiple halogens, and replacing parts of the molecule, such as the para-cyanophenyl ring, with other structures. These studies revealed that even small changes, like the position of a halogen atom, could significantly improve inhibitory activity against the target enzymes. nih.gov While not directly involving this compound, these studies exemplify the methodologies applied to its analogs. SAR studies on indazole derivatives have also been critical in identifying more potent anti-cancer agents by making structural modifications based on their activity profiles. nih.govnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., glutathione-related enzymes)

Derivatives of methyl 4-aminobenzoate (B8803810) have been investigated for their potential to inhibit key enzymes involved in cellular defense and detoxification systems, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes play a critical role in protecting cells from oxidative stress and xenobiotics. nih.gov

A study examining various methyl 4-aminobenzoate derivatives revealed that specific substitutions on the benzene ring significantly influence their inhibitory activity against GR and GST isolated from human erythrocytes. The findings from in vitro and in silico analyses highlighted that compounds like methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate were effective inhibitors. nih.gov This research suggests that the 2-position on the methyl 4-aminobenzoate ring is a critical site for modification to achieve potent enzyme inhibition.

CompoundTarget EnzymeKᵢ value (μM)
Methyl 4-amino-3-bromo-5-fluorobenzoateGlutathione Reductase (GR)0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoateGlutathione S-transferase (GST)92.41 ± 22.26

This table presents inhibitory constants (Kᵢ) for selected methyl 4-aminobenzoate derivatives against glutathione-related enzymes, based on in vitro studies. nih.gov

Investigation of Anti-bacterial and Antioxidant Properties of Analogs

The broader class of 4-aminobenzoic acid (PABA) derivatives, to which this compound belongs, has been a source of compounds with significant antimicrobial and antioxidant properties. mdpi.commdpi.com PABA itself, while essential for many pathogens, can be chemically modified to create potent antibacterial agents, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Simple chemical modifications, such as the formation of Schiff bases by reacting PABA with various aldehydes, have resulted in compounds with potent, broad-spectrum antifungal properties and notable antibacterial activity. mdpi.com These studies demonstrate that the PABA scaffold is a promising starting point for developing new antimicrobial drugs. mdpi.com Furthermore, PABA and its derivatives are known to act as scavengers of reactive oxygen species, contributing to their antioxidant effects. mdpi.com While direct studies on the antibacterial and antioxidant properties of this compound are less common, the activities of its close analogs suggest this is a promising area for future research.

Exploration of Anti-tumor and Anti-cancer Activities (based on related indazole derivatives)

The indazole moiety is a privileged structure in medicinal chemistry, with several indazole-based drugs, such as axitinib (B1684631) and pazopanib, already in clinical use for cancer therapy. nih.gov Indazoles possess a wide range of biological activities, and their derivatives are being extensively investigated as promising anti-tumor agents. nih.govresearchgate.net

This compound is a key precursor for the synthesis of certain indazole derivatives. The amino and cyano groups can be utilized in cyclization reactions to form the core indazole ring system. Research has shown that indazole derivatives can inhibit various targets crucial for cancer cell growth and survival, including fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and various kinases like Pim kinase and Aurora kinases. nih.govresearchgate.net The development of these compounds often relies on making structural modifications to active indazole leads to improve their potency and selectivity as anti-cancer agents. nih.govnih.gov The versatility of the indazole scaffold allows for the development of inhibitors targeting multiple pathways involved in tumorigenesis. nih.gov

Indazole Derivative TargetExamples of Inhibited Pathways/Proteins
Receptor Tyrosine KinasesFibroblast Growth Factor Receptor (FGFR)
Immune CheckpointIndoleamine-2,3-dioxygenase1 (IDO1)
Serine/Threonine KinasesProviral Integration site MuLV (Pim) Kinases, Aurora Kinases
Fusion ProteinsBcr-Abl
Hypoxia ResponseHypoxia Inducible Factor-1 (HIF-1)
MetalloenzymesCarbonic Anhydrase (CA)

This table summarizes some of the key biological targets of indazole derivatives in anti-cancer research. nih.govresearchgate.net

Pharmacological Target Identification and Validation Research

Identifying and validating the specific molecular targets of compounds derived from this compound is a critical step in the drug discovery process. For derivatives that show promise as enzyme inhibitors, the targets are relatively clear. For example, studies on methyl 4-aminobenzoate analogs have identified and validated Glutathione Reductase and Glutathione S-transferase as direct pharmacological targets. nih.gov

For the indazole-based anti-cancer agents, a multitude of targets have been identified. These include various protein kinases (FGFR, Pim, Aurora, Bcr-Abl), enzymes involved in metabolism and immune response (IDO1, CA), and transcription factors (HIF-1). nih.govresearchgate.net The validation of these targets often involves a combination of in vitro enzyme assays, cell-based assays to measure downstream effects, and in silico molecular docking studies to predict binding interactions. This multi-faceted approach helps to confirm that the observed biological activity of the compound is due to its interaction with the intended target, providing a solid foundation for further preclinical and clinical development.

Applications in Materials Science and Engineering

Methyl 4-amino-2-cyanobenzoate in Polymer Chemistry

The distinct functional groups of this compound make it a valuable component in the synthesis of specialized polymers. The presence of both an amine and a cyano group, along with a methyl ester, offers multiple reaction pathways for polymerization and polymer modification.

Monomer for Functional Polymer Synthesis

This compound can theoretically serve as a monomer in the synthesis of functional polymers such as polyamides and polyimides. The amino group provides a reactive site for condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. These polymers are known for their excellent thermal and mechanical properties. researchgate.net Similarly, the amino group can react with dianhydrides to produce poly(amic acid)s, which can then be thermally or chemically cyclized to form polyimides, a class of high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netrsc.org

The incorporation of the cyano and methyl ester groups into the polymer backbone would impart specific functionalities. The polar cyano group can enhance intermolecular interactions, potentially influencing the polymer's solubility, thermal properties, and even its electrical characteristics. The methyl ester group could be susceptible to hydrolysis, offering a route to post-polymerization modification for tailoring the final properties of the material. While direct research on the use of this compound as a monomer is not extensively documented, the principles of polymer chemistry suggest its potential in creating polymers with unique combinations of properties.

Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, specifically its reactive amino group, suggests its potential application as a cross-linking agent in polymer networks. Cross-linking is a critical process in polymer science that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming covalent bonds between polymer chains. nih.govmdpi.com

Development of Advanced Functional Materials

The unique electronic and structural characteristics of this compound and its derivatives make them attractive candidates for the development of advanced functional materials with applications in organic electronics, sensor technology, and photoluminescent materials.

Applications in Organic Electronics

The field of organic electronics relies on the development of novel organic semiconductor materials for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of electron-withdrawing groups, such as the cyano (–CN) group, into a conjugated molecular structure is a common strategy to lower the energy levels of the lowest unoccupied molecular orbital (LUMO). This modification can facilitate electron injection and transport, making the material suitable for use as an n-type semiconductor. nih.gov

Derivatives of this compound, which possess a cyano group, could be explored for their potential in n-type organic electronic materials. By incorporating this moiety into larger conjugated systems, it may be possible to tune the electronic properties of the resulting molecules to achieve efficient electron transport. Research on cyano-substituted polythiophenes has demonstrated that the strong electron-withdrawing nature of the cyano group significantly lowers the LUMO level, enabling n-type transport characteristics in OTFTs. nih.gov This suggests that the cyanobenzoate scaffold could be a valuable component in the design of new materials for organic electronics.

Sensor Development based on Derivative Properties

The functional groups within this compound derivatives provide potential binding sites for the detection of various analytes, including metal ions and anions. The amino group can act as a Lewis base to coordinate with metal ions, while the cyano group can participate in hydrogen bonding or other interactions.

The development of fluorescent chemosensors is a particularly active area of research. In such sensors, the binding of an analyte to the sensor molecule results in a change in its fluorescence properties, such as intensity or wavelength, allowing for sensitive and selective detection. researchgate.net For instance, the amine group in a fluorophore can be involved in photoinduced electron transfer (PET), a process that often quenches fluorescence. Upon binding to a metal ion, the PET process can be inhibited, leading to a "turn-on" fluorescence response. While specific sensors based on this compound are not widely reported, the structural motifs are relevant to the design of fluorescent probes for environmental and biological monitoring. nih.govnih.gov

Aggregation-Induced Emission (AIE) Studies of Related Structures

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Cyano-substituted aromatic compounds, particularly those with a high degree of rotational freedom, are prominent classes of molecules that exhibit AIE. The presence of the electron-withdrawing cyano group can also lead to intramolecular charge transfer (ICT) character in the excited state, which influences the photophysical properties. mdpi.com While this compound itself is not a classic AIEgen, its derivatives can be designed to possess AIE characteristics. For example, by incorporating the cyanobenzoate moiety into larger, more sterically hindered structures like tetraphenylethylene (TPE), it is possible to create novel AIE-active materials.

Research on cyano-substituted oligo(p-phenylene vinylene) derivatives has shown that these molecules exhibit AIE behavior and solvatochromism due to their D-A (donor-acceptor) structure and twisted conformations. mdpi.com The photophysical properties of such AIEgens are highly sensitive to their environment, making them suitable for applications in sensors, bio-imaging, and optoelectronic devices. nih.govresearchgate.net

Table 1: Photophysical Properties of Representative Cyano-Containing AIEgens

CompoundSolvent SystemExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
Cyano-substituted OPV (DCFOPV-TPA)THF/H₂O (1:9)~450~600- mdpi.com
Cyano-substituted OPV (SCFOPV-TPA)THF/H₂O (1:9)~430~550- mdpi.com
TPE-based chemosensor for CN⁻THF/H₂O (1:99)--7.8 nih.gov

Note: The quantum yield for the TPE-based chemosensor is for the aggregated state.

Liquid Crystal Research and Applications (e.g., related cyanobenzoates)

While direct studies on the liquid crystalline properties of this compound are not extensively documented, the broader class of cyanobenzoates and related aromatic nitrile compounds has been a cornerstone in the development of liquid crystal (LC) technologies. The defining characteristic of these molecules is their rod-like shape and the presence of a terminal cyano group, which imparts a strong dipole moment. This molecular anisotropy is a prerequisite for the formation of liquid crystalline phases.

The combination of a rigid core, often composed of phenyl benzoate or biphenyl groups, and a polar terminal group like the cyano moiety leads to the self-assembly of molecules into ordered, yet fluid, mesophases. These phases are highly responsive to external electric fields, a property that is fundamental to the operation of liquid crystal displays (LCDs). For instance, block copolymers incorporating side-chains with cyano-terminated phenyl benzoate moieties have been synthesized and shown to exhibit smectic liquid crystal phases. mdpi.com The alignment of these molecules can be controlled, which is crucial for creating microphase-separated structures in advanced polymer materials. mdpi.com

Furthermore, cyanostilbene derivatives, which share structural similarities with cyanobenzoates, have been investigated for their liquid crystalline and photoluminescent properties. These compounds can exhibit smectic and columnar phases, demonstrating the versatility of the cyano- and ester-functionalized aromatic scaffold in creating a variety of liquid crystal structures. mdpi.com The interplay of molecular structure, including the length of alkyl chains and the nature of the aromatic core, with the liquid crystalline behavior is a subject of ongoing research. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. This compound possesses several functional groups—the amino, cyano, and methyl ester groups—that can participate in various non-covalent interactions, making it a potentially valuable building block in supramolecular chemistry.

The principles of host-guest chemistry, a central concept in supramolecular chemistry, involve the encapsulation of a "guest" molecule within a larger "host" molecule. The functional groups on this compound could allow it to act as a guest, where its size, shape, and potential for hydrogen bonding and dipole-dipole interactions would determine its affinity for different host molecules. Conversely, it could be incorporated into larger host structures. The field of supramolecular chemistry leverages interactions such as hydrogen bonding, metal coordination, and hydrophobic effects to create complex and functional molecular systems. researchgate.net

Hydrogen Bonding Networks in Crystal Structures

The crystal structure of molecules like this compound is significantly influenced by hydrogen bonding. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the ester group (-COOCH₃) and the nitrogen atom of the cyano group (-C≡N) are potential hydrogen bond acceptors.

In the crystal structure of a closely related compound, methyl 4-amino-3-methylbenzoate, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net This demonstrates the capacity of the amino and ester groups to form robust hydrogen bonding networks, which are crucial for the stability of the crystal lattice. researchgate.net Furthermore, studies on methyl 2,6-diaminobenzoate have shown that the amino groups can form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.org This highlights the versatility of the ester group as a hydrogen bond acceptor.

Based on these related structures, it can be inferred that this compound would also exhibit significant hydrogen bonding in its crystal structure. The presence of the cyano group introduces an additional potential hydrogen bond acceptor site, which could lead to more complex and varied three-dimensional supramolecular architectures.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupType of Interaction
Amino (-NH₂)Carbonyl Oxygen (=O)Intermolecular Hydrogen Bond
Amino (-NH₂)Alkoxy Oxygen (-O-)Intermolecular Hydrogen Bond
Amino (-NH₂)Cyano Nitrogen (≡N)Intermolecular Hydrogen Bond

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic molecules. The functional groups on the organic linkers play a critical role in the structure and properties of the resulting framework. This compound, with its amino and carboxylate-derived functionalities, is a prime candidate for use as an organic linker in the synthesis of such materials.

The amino group is a particularly valuable functional group in the design of MOFs. It can be used to tune the properties of the framework, such as its surface energy and acid-base behavior. nih.gov For instance, the incorporation of amine functionalities into the organic linkers of MOFs like UiO-66 has been shown to enhance their catalytic and adsorption properties. nih.gov Amino-functionalized linkers, such as 2-amino-1,4-benzenedicarboxylic acid, are widely used in the synthesis and post-synthetic modification of MOFs, leading to materials with applications in gas separation, catalysis, and water treatment. ekb.eg

The presence of the amino group in this compound allows for potential post-synthetic modification, where new functionalities can be introduced into the MOF after its initial synthesis. This can be used to create materials with tailored properties for specific applications. For example, MOFs functionalized with amine groups can be protonated, creating positively charged frameworks that can efficiently adsorb anionic species, such as chromium(VI) oxyanions from water. acs.org

While the direct use of this compound in the synthesis of coordination polymers or MOFs is not yet widely reported, its structural features suggest it could be a valuable component in the design of new functional materials. The combination of the coordinating carboxylate group (after hydrolysis of the methyl ester) and the versatile amino group makes it an attractive building block for creating novel porous materials with tunable properties. researchgate.netmdpi.com

Lack of Available Data for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research data for the chemical compound "this compound." This includes a lack of information regarding its spectroscopic and crystallographic properties.

Specifically, no experimental or theoretical data could be retrieved for the following analytical techniques as they pertain to this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra, which are essential for elucidating the molecular structure, have been reported.

Infrared (IR) and Raman Spectroscopy: There are no published IR or Raman spectra available to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Data on the molecular weight and fragmentation patterns of the compound are not available.

X-ray Diffraction (XRD): No single crystal or powder X-ray diffraction data has been found, which would be necessary to determine its solid-state structure, molecular geometry, and polymorphic forms.

Due to the complete absence of scientific literature and characterization data for "this compound," it is not possible to generate the requested article. The creation of scientifically accurate content for the specified outline is entirely dependent on the availability of such foundational research, which, in this case, does not exist in the public domain.

Advanced Characterization Techniques and Structural Analysis

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of Methyl 4-amino-2-cyanobenzoate and monitoring its synthesis. These methods separate the compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. As a standard quality control procedure, reversed-phase HPLC is employed to quantify the compound and any non-volatile impurities. A Certificate of Analysis for a commercial sample of this compound reported a purity of 99.37% as determined by the HPLC peak area method, confirming its efficacy for final product specification. aliyuncs.com

In a synthetic context, such as the reduction of methyl 2-cyano-4-nitrobenzoate to form this compound, HPLC is invaluable for reaction monitoring. google.com By taking aliquots from the reaction mixture over time, the consumption of the starting material and the formation of the product can be tracked, allowing for the optimization of reaction conditions and determination of the reaction endpoint.

Table 1: Illustrative HPLC Purity Analysis Data

Lot NumberPurity by HPLC (Area %)Analysis Date
B242631299.37%2024-03-07

Data sourced from a Certificate of Analysis for this compound. aliyuncs.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile or semi-volatile substances. While this compound itself has a relatively high boiling point, GC is crucial for analyzing potential volatile impurities, unreacted volatile starting materials, or degradation products.

For instance, in the synthesis of cyanobenzoic acid derivatives, volatile organic solvents and reagents are used. google.com GC analysis of the final product can detect residual amounts of these substances. Furthermore, thermal degradation of benzoic acid derivatives can lead to decarboxylation, producing volatile aromatic compounds like benzene (B151609). nih.gov A GC-MS analysis would be the appropriate method to detect such volatile degradation products if the compound were subjected to thermal stress.

Capillary Electrophoresis for Amine Determination

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique is particularly well-suited for the analysis of charged species, such as protonated amines. For this compound, CE can be used to confirm the presence and purity of the aromatic amine functional group.

While specific CE methods for this exact compound are not widely published, established methods for other aromatic amines are directly applicable. researchgate.netnih.gov A typical method would involve capillary zone electrophoresis (CZE) using a buffer at an acidic pH (e.g., pH 4.6) to ensure the primary amine group is protonated. nih.gov Detection can be achieved via UV-Vis spectrophotometry or, for higher sensitivity, amperometric detection. nih.gov This analytical approach provides an orthogonal method to HPLC for purity verification, specifically targeting the key functional group.

Table 2: Typical Capillary Electrophoresis Conditions for Aromatic Amine Analysis

ParameterCondition
TechniqueCapillary Zone Electrophoresis (CZE)
Running Buffer0.16 mol/L Na₂HPO₄-Citric Acid (pH 4.6)
Separation Voltage15-25 kV
DetectionAmperometric or UV

Conditions are based on established methods for general aromatic amine determination. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, these methods provide critical information about its melting behavior, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) in Material Science Applications

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal properties such as melting point and enthalpy of fusion. This data is critical in material science, for example, when the compound is used as a monomer or an intermediate in polymerization reactions, as the thermal properties will influence processing conditions.

While specific DSC data for this compound is not publicly available, analysis of the closely related isomer, methyl 4-aminobenzoate (B8803810), provides insight into the expected thermal behavior. nih.govsigmaaldrich.com DSC analysis of methyl 4-aminobenzoate shows a sharp endothermic peak corresponding to its melting point. The absence of other thermal events prior to melting would indicate the sample is a single, stable crystalline form at room temperature. nih.gov

Table 3: Thermal Properties of Methyl 4-aminobenzoate (Analogue Compound) by DSC

Thermal PropertyValue
Melting Point (Tfus)110-111 °C
Enthalpy of Fusion (ΔHfus)~20 kJ·mol⁻¹ (Estimated from isomers)

Data is for the related compound Methyl 4-aminobenzoate as an illustrative example. nih.govsigmaaldrich.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA reveals the temperature at which the compound begins to degrade, which is crucial for defining its maximum processing and storage temperatures.

The thermal decomposition of benzoic acid and cyanate (B1221674) ester derivatives suggests that degradation of this compound would likely proceed through the loss of the methyl ester group, followed by decarboxylation or reactions involving the cyano and amino groups at higher temperatures. nih.govbts.govresearchgate.net Studies on related benzoic acid derivatives show that significant degradation often begins at temperatures above 200°C. nih.gov The presence of the thermally stable triazine ring in polycyanurates, formed from cyanate esters, imparts stability up to approximately 450°C, indicating the inherent stability of the cyano functionality. bts.gov TGA would precisely quantify the onset of decomposition for this compound and the percentage of mass lost at each stage.

Future Research Directions and Challenges

Development of More Sustainable Synthesis Protocols

The traditional synthesis of aminobenzoic acid derivatives often relies on multi-step processes using petroleum-based precursors and harsh reaction conditions, raising environmental concerns. researchgate.netmdpi.com A key area of future research lies in the development of greener and more sustainable synthetic routes to Methyl 4-amino-2-cyanobenzoate.

Current research into the biosynthesis of aminobenzoic acids from renewable feedstocks like glucose, utilizing microbial pathways, offers a promising avenue. researchgate.netmdpi.com While direct biosynthesis of this compound has not been extensively reported, exploring enzymatic or whole-cell biocatalysis presents a significant opportunity. researchgate.net Enzymes such as transaminases and imine reductases are increasingly used for the synthesis of chiral amines, suggesting their potential applicability in developing environmentally benign synthesis methods for this compound. The challenge will be in identifying or engineering enzymes with the specific substrate tolerance and efficiency for industrial-scale production.

Another approach involves the use of green chemistry principles in the existing chemical synthesis pathways. This could include the use of non-toxic solvents, catalytic reduction of the nitro group in the precursor Methyl 2-cyano-4-nitrobenzoate using more sustainable catalysts, and the development of one-pot reaction sequences to minimize waste and energy consumption. mdpi.comresearchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthesis Approaches

FeatureTraditional SynthesisPotential Sustainable Approaches
Starting Materials Petroleum-derivedRenewable feedstocks (e.g., glucose)
Catalysts Often heavy metalsBiocatalysts (enzymes), greener chemical catalysts
Solvents Organic solventsWater, bio-based solvents
Reaction Conditions High temperature and pressureMilder, ambient conditions
Waste Generation SignificantMinimized

Expanding the Scope of Synthetic Applications

This compound is a valuable intermediate, primarily utilized in the synthesis of heterocyclic compounds for medicinal chemistry. google.comgoogle.comgoogle.com Its bifunctional nature, possessing amino, cyano, and ester groups, allows for a wide range of chemical transformations. Future research should focus on systematically exploring and expanding its synthetic utility.

A significant area of potential is the synthesis of novel and diverse heterocyclic scaffolds. The presence of the ortho-amino and cyano groups makes it an ideal precursor for constructing fused ring systems through cyclization reactions. This could lead to the discovery of new classes of compounds with unique biological activities. Research into its use for creating libraries of compounds for high-throughput screening in drug discovery is a logical next step.

Beyond medicinal chemistry, its application in the synthesis of other functional organic molecules, such as dyes and pigments, remains relatively unexplored. The aromatic amine functionality suggests its potential as a diazo component in the synthesis of azo dyes, an area that warrants further investigation.

Deeper Exploration of Biological Interactions and Therapeutic Potential

The therapeutic potential of compounds derived from this compound is evident from its use in the synthesis of molecules targeting enzymes like pyruvate kinase. google.comgoogle.com However, a more profound understanding of the structure-activity relationships (SAR) of its derivatives is crucial for rational drug design.

Future research should involve the systematic synthesis of a variety of analogues and derivatives of this compound and their subsequent biological evaluation against a wide range of therapeutic targets. This could include screening for anticancer, antimicrobial, and anti-inflammatory activities, as derivatives of other aminobenzoic acids have shown promise in these areas.

Computational modeling and molecular docking studies can play a vital role in predicting the binding affinities of these novel compounds to specific biological targets, thereby guiding synthetic efforts. nih.gov A deeper understanding of the metabolic fate and pharmacokinetic properties of these derivatives will also be essential for their development as therapeutic agents.

Innovative Applications in Advanced Functional Materials

The application of this compound and its derivatives in the field of advanced functional materials is a nascent but promising area of research. The unique combination of functional groups suggests its potential as a monomer or building block for novel polymers and organic materials with interesting electronic and optical properties.

The cyano group is known to influence the electronic properties of organic molecules, and its incorporation into conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kyushu-u.ac.jp Research groups are actively exploring the design and synthesis of functional organic materials with tailored electronic and optical properties, and this compound could serve as a valuable component in this endeavor. kyushu-u.ac.jpdeliuslab.comunizar-csic.eswestlake.edu.cnimdea.org

Furthermore, the amino group allows for its incorporation into polymer backbones, potentially leading to the development of high-performance polymers with enhanced thermal stability and specific functional properties. For instance, cyano-functionalized compounds have been investigated for their use in flame-retardant materials. mdpi.com

Table 2: Potential Applications in Advanced Functional Materials

Material TypePotential Role of this compoundPotential Applications
Organic Semiconductors As a building block for π-conjugated systemsOLEDs, OPVs, Organic Field-Effect Transistors (OFETs)
Functional Polymers As a monomer to introduce specific functionalitiesHigh-performance plastics, flame-retardant materials
Electrochromic Materials As a component in molecules with redox-switchable propertiesSmart windows, displays

Multidisciplinary Research Collaborations

Realizing the full potential of this compound will necessitate a departure from siloed research efforts and an embrace of multidisciplinary collaborations. The complexity of the challenges and the breadth of the opportunities associated with this compound call for a synergistic approach.

For instance, the development of sustainable synthesis protocols would benefit from collaborations between synthetic organic chemists, biochemists, and chemical engineers. Similarly, the exploration of its therapeutic potential requires close interaction between medicinal chemists, biologists, and pharmacologists. A successful example of such collaboration is the Distributed Drug Discovery (D3) program, which brings together multiple institutions to identify new antimicrobial compounds. nih.gov

The investigation of its applications in advanced materials will thrive on partnerships between materials scientists, organic chemists, and physicists. These interdisciplinary collaborations will be instrumental in bridging the gap between fundamental research and practical applications, accelerating the translation of scientific discoveries into tangible technologies and therapies. The future of this compound is not just in the hands of chemists, but in the collaborative spirit of the broader scientific community.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-cyanobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, esterification of 4-amino-2-cyanobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Optimization includes:
  • Temperature control (60–80°C) to avoid decarboxylation or side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of the nitrile or ester groups.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
    Evidence from analogous compounds (e.g., Methyl 4-acetamido-2-hydroxybenzoate) suggests that modifying substituents on the aromatic ring requires careful monitoring of reaction kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., nitrile at C2 and ester at C1). The amino group (-NH₂) may show broad peaks due to hydrogen bonding .
  • FT-IR : Confirm functional groups (e.g., C≡N stretch ~2220 cm⁻¹, ester C=O ~1700 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
  • HPLC-MS : Assess purity and detect trace impurities (e.g., unreacted starting materials) .

Q. How does the solubility profile of this compound influence its application in different solvents?

  • Methodological Answer : Solubility varies significantly with solvent polarity:
SolventSolubility (mg/mL)Application Relevance
DMSO>50Biological assays
Ethanol10–20Recrystallization
Chloroform5–10Organic synthesis
Water<1Limited for aqueous reactions
Pre-saturation studies in DMSO are recommended for biological testing to avoid precipitation .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in designing enzyme inhibitors, and what structural modifications enhance bioactivity?

  • Methodological Answer : The nitrile and ester groups serve as electrophilic sites for covalent inhibitor design. For example:
  • Cyanohydrin Formation : React with ketones to generate α-hydroxynitrile moieties, enhancing binding to serine proteases .
  • Amino Group Derivatization : Acylation or sulfonation improves membrane permeability and target affinity.
    Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like tyrosinase, guiding rational modifications .

Q. What strategies resolve contradictions in thermodynamic stability data during thermal analysis of this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 170–174°C vs. 58–60°C in analogs) may arise from polymorphism or impurities. Mitigation includes:
  • DSC/TGA : Differentiate polymorphs by enthalpy of fusion and decomposition profiles .
  • Controlled Crystallization : Use seed crystals to isolate stable polymorphs.
  • Elemental Analysis : Verify stoichiometry to rule out hydrate or solvate formation .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :
  • DFT Calculations (Gaussian 16) : Model electron density maps to identify reactive sites (e.g., C4-amino group as a directing group).
  • Hammett Constants : Quantify substituent effects on reaction rates (σₚ values for -NH₂ = -0.66, -CN = +0.66).
  • MD Simulations : Assess solvent effects on transition states in polar aprotic solvents like DMF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.